Methyl 6-chloroquinoline-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloroquinoline-8-carboxylate is a chemical compound with the molecular formula C11H8ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloroquinoline-8-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the use of benzaldehyde, methyl cyanoacetate, and aromatic amines with nanostructured titanium dioxide photocatalysts under microwave irradiation .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled environments is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon and various boron reagents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Methyl 6-chloroquinoline-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Methyl 6-chloroquinoline-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline-3-carboxamide
- 2-Chloroquinoline-based methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Carbonitrile quinoline/benzo[h]quinoline derivatives
Uniqueness
Methyl 6-chloroquinoline-8-carboxylate is unique due to its specific chlorine substitution at the 6-position and the carboxylate group at the 8-position. These structural features confer distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Biological Activity
Methyl 6-chloroquinoline-8-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline structure characterized by a benzene ring fused to a pyridine ring. The compound has a methyl ester functional group at the carboxylic acid position and a chlorine atom at the 6-position of the quinoline ring. Its molecular formula is C10H8ClNO2, with a molecular weight of approximately 221.64 g/mol. The presence of the chlorine atom and the carboxylate group contributes to its unique chemical properties and biological activities.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit microbial growth by targeting specific enzymes or pathways involved in bacterial metabolism.
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties, with studies suggesting it could be effective against several cancer cell lines .
The mechanism by which this compound exerts its biological effects involves several potential pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, leading to its antimicrobial effects. For example, it has been suggested that it interacts with DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
- Cancer Cell Interaction : In cancer cells, this compound may induce apoptosis or inhibit cell proliferation through pathways involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell survival .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of various quinoline derivatives, including this compound, reported minimum inhibitory concentration (MIC) values against several pathogens:
Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 0.0625 | 0.125 |
Klebsiella pneumoniae | 0.125 | 0.125 |
Acinetobacter baumannii | 0.250 | 0.0625 |
These results indicate that this compound exhibits potent activity against resistant strains compared to standard antibiotics .
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and MCF-7 have demonstrated that this compound can reduce cell viability significantly:
Cell Line | IC50 (µM) | Control IC50 (µM) |
---|---|---|
HeLa | 10 | 21 |
MCF-7 | 15 | 30 |
The IC50 values indicate that the compound is more effective than some conventional chemotherapeutics, suggesting its potential as a lead compound for further development .
Properties
IUPAC Name |
methyl 6-chloroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARVSKZCFCFPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.